molecular formula C27H23ClN2O4 B14086817 1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086817
M. Wt: 474.9 g/mol
InChI Key: WSSIJEFYACYBJC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Furan and Pyrrolidine Rings: These can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May have therapeutic potential in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar in structure but may have different substituents.

    Other Heterocyclic Compounds: Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O4/c28-18-8-5-7-17(15-18)24-23-25(31)19-9-1-2-10-21(19)34-26(23)27(32)30(24)16-20(22-11-6-14-33-22)29-12-3-4-13-29/h1-2,5-11,14-15,20,24H,3-4,12-13,16H2

InChI Key

WSSIJEFYACYBJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C6=CC=CO6

Origin of Product

United States

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